molecular formula C17H20N4O2 B2763407 N-benzyl-2-nitro-5-piperazin-1-ylaniline CAS No. 346704-07-2

N-benzyl-2-nitro-5-piperazin-1-ylaniline

Cat. No.: B2763407
CAS No.: 346704-07-2
M. Wt: 312.373
InChI Key: CBTLBNSQWKCFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-nitro-5-piperazin-1-ylaniline: is a chemical compound with the molecular formula C₁₇H₂₀N₄O₂ and a molecular weight of 312.37 g/mol . This compound is characterized by the presence of a benzyl group, a nitro group, and a piperazine ring attached to an aniline moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-nitro-5-piperazin-1-ylaniline typically involves the following steps:

    Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

    Piperazine Introduction: The piperazine ring is incorporated through a nucleophilic substitution reaction, where piperazine reacts with the nitroaniline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-benzyl-2-nitro-5-piperazin-1-ylaniline can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties. Reagents such as alkyl halides and acyl chlorides are commonly used.

    Oxidation: Oxidation reactions can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl and piperazine derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N-benzyl-2-nitro-5-piperazin-1-ylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Biology: Studies explore its interactions with biological molecules and its potential as a biochemical probe.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-5-piperazin-1-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may facilitate binding to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-benzyl-2-nitroaniline: Lacks the piperazine ring, resulting in different chemical and biological properties.

    2-nitro-5-piperazin-1-ylaniline: Lacks the benzyl group, affecting its reactivity and applications.

    N-benzyl-5-piperazin-1-ylaniline:

Uniqueness: N-benzyl-2-nitro-5-piperazin-1-ylaniline is unique due to the presence of all three functional groups (benzyl, nitro, and piperazine) in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it valuable for diverse research applications.

Properties

IUPAC Name

N-benzyl-2-nitro-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-7-6-15(20-10-8-18-9-11-20)12-16(17)19-13-14-4-2-1-3-5-14/h1-7,12,18-19H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTLBNSQWKCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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